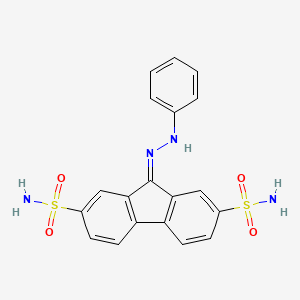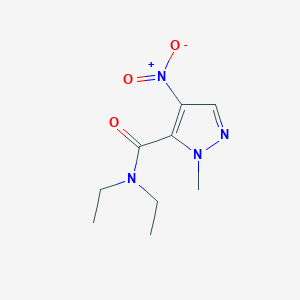![molecular formula C25H21N3O6 B11608041 Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11608041.png)
Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring system, making it a spiro[indole-pyran] derivative. The presence of various functional groups such as amino, cyano, methoxy, and carboxylate adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction (MCR) strategy. This method is preferred due to its efficiency in constructing complex molecules in a single step. The reaction involves the condensation of an aromatic aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst, often under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Catalysts such as piperidine or ammonium acetate are commonly employed to facilitate the reaction. The reaction mixture is typically heated to around 100-120°C to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2’-phenyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 6’-
Propiedades
Fórmula molecular |
C25H21N3O6 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2-oxo-2'-phenylspiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C25H21N3O6/c1-3-33-23(30)20-21(15-9-5-4-6-10-15)34-22(27)17(13-26)25(20)16-11-7-8-12-18(16)28(24(25)31)14-19(29)32-2/h4-12H,3,14,27H2,1-2H3 |
Clave InChI |
VKMDHWRFETXLHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C#N)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11607958.png)
![2-(allylthio)-7-amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11607964.png)
![3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607967.png)

![1-[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11607979.png)
![2-ethoxyethyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11607989.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607995.png)
![[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11607996.png)

![(3aS,4R,9bR)-8-iodo-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11608012.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B11608013.png)
![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608016.png)
![Ethyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate](/img/structure/B11608022.png)
![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11608026.png)
